prostaglandin E1(1-)

Receptor Pharmacology Prostanoid Signaling GPCR

Researchers often face priapism risk with non-selective vasodilators for ED models. Prostaglandin E1 (PGE1) resolves this with rapid local inactivation. Key advantages: • ~80% first-pass pulmonary extraction enables precise IV titration for ductus arteriosus patency [Local Evidence]. • Intracavernosal half-time ~8 min minimizes systemic exposure and priapism risk vs. papaverine [Local Evidence]. • ~65% efficacy in PDE5 inhibitor non-responders, with renal protective effects superior to iloprost in ischemia-reperfusion models. Supplied at ≥98% purity with global shipping and batch-specific QC documentation.

Molecular Formula C20H33O5-
Molecular Weight 353.5 g/mol
Cat. No. B1248587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameprostaglandin E1(1-)
Molecular FormulaC20H33O5-
Molecular Weight353.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)[O-])O)O
InChIInChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/p-1/b13-12+/t15-,16+,17+,19+/m0/s1
InChIKeyGMVPRGQOIOIIMI-DWKJAMRDSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PGE1 Baseline Characteristics and Clinical Differentiation


Prostaglandin E1 (PGE1), pharmaceutically known as alprostadil, is an endogenous eicosanoid that functions as a vasodilator and inhibitor of platelet aggregation . It is a key member of the prostanoid family, synthesized from dihomo-γ-linolenic acid via cyclooxygenase enzymes . PGE1 exerts its biological effects through interaction with four distinct G-protein coupled E-prostanoid (EP) receptor subtypes—EP1, EP2, EP3, and EP4—and the IP receptor, each coupling to distinct intracellular signaling cascades . While it shares structural similarities with other prostaglandins such as PGE2 and PGI2 (prostacyclin), PGE1 exhibits a unique receptor affinity profile and metabolic fate that underpin its specific clinical utility in maintaining neonatal ductus arteriosus patency, treating erectile dysfunction, and managing peripheral vascular disorders [1][2].

PGE1 Differentiation from Other Prostaglandins


While PGE1 shares the prostanoid backbone with PGE2 and PGI2, substitution is not scientifically justified due to divergent receptor binding profiles, metabolic stability, and functional outcomes. PGE1 displays a distinct rank order of receptor affinity (EP3≥EP4>EP2>EP1) [1] and exhibits differential pulmonary extraction kinetics compared to PGE2 [2]. In neonatal ductus arteriosus management, PGE1 and PGE2 produce differing magnitudes of ductal dilation [3]. Furthermore, PGE1 demonstrates superior local metabolic inactivation compared to papaverine when administered intracavernosally, directly correlating with a reduced incidence of priapism [4]. These quantifiable differences mandate precise compound selection based on the intended application and desired pharmacological profile.

PGE1 Head-to-Head Comparison Evidence


EP3/EP4 Receptor Binding Affinity

PGE1 demonstrates a distinct receptor binding profile compared to PGE2, with preferential affinity for the EP3 and EP4 receptor subtypes. The rank order of affinity is EP3≥EP4>EP2>EP1 [1]. Quantitative Ki values for mouse receptors are 1.1 nM (EP3), 2.1 nM (EP4), 10 nM (EP2), and 36 nM (EP1) . In contrast, PGE2 exhibits Ki values of approximately 1 nM for EP3α and EP4, 5 nM for EP2, and 24 nM for EP1 in rat receptors [2]. This difference in EP2/EP1 affinity ratios may influence tissue-specific responses.

Receptor Pharmacology Prostanoid Signaling GPCR

Pulmonary Metabolism vs 6-Keto-PGE1

PGE1 is extensively metabolized during pulmonary passage, with approximately 80% of a single dose extracted and metabolized by the lungs in a single pass [1]. This contrasts sharply with 6-keto-PGE1, a prostacyclin metabolite, which demonstrates resistance to pulmonary degradation, with only 20.4% or 4.2% metabolism depending on the experimental protocol [2]. The high pulmonary extraction of PGE1 contributes to its short plasma half-life and necessitates continuous intravenous infusion for sustained systemic effects [1].

Pharmacokinetics Drug Metabolism Pulmonary Circulation

Inhibition of ADP-Induced Platelet Aggregation

PGE1 potently inhibits ADP-induced human platelet aggregation with an IC50 of 40 nM . Its major circulating metabolite, 13,14-dihydro-15-keto-PGE1 (KH2PGE1), is substantially less active, exhibiting an IC50 of 54 µM—a potency reduction of over 1,350-fold [1]. This indicates that the parent compound is primarily responsible for the antiplatelet effect, and rapid metabolic inactivation limits systemic antiplatelet activity when PGE1 is administered locally.

Platelet Biology Antiplatelet Therapy Thrombosis

Local Clearance vs Papaverine

Following intracavernosal injection, PGE1 undergoes rapid local degradation to the biologically inactive metabolite 15-keto-13,14-dihydro-PGE1, which has a local half-time of approximately 8 minutes [1]. In contrast, papaverine demonstrates slow drainage into the systemic circulation, with elevated peripheral blood levels persisting for 30–60 minutes post-injection [1]. This pharmacokinetic disparity correlates with a markedly decreased incidence of priapism with PGE1 compared to papaverine [1].

Intracavernosal Therapy Erectile Dysfunction Local Pharmacokinetics

Ductal Dilation vs PGE2

In a direct comparative study using newborn rats, both PGE1 and PGE2 dilated the constricted ductus arteriosus for over 90 minutes. However, the maximal DA/PA (ductus arteriosus to pulmonary artery) diameter ratio was significantly higher with PGE2 than with PGE1 [1]. This indicates that while PGE1 is clinically effective for maintaining ductal patency, PGE2 may produce more pronounced vasodilation in this specific vascular bed.

Neonatology Congenital Heart Disease Ductus Arteriosus

PGE1 Optimal Application Scenarios


Maintaining Neonatal Ductal Patency

PGE1 is the standard of care for maintaining ductal patency in neonates awaiting surgical correction. Its rapid pulmonary extraction (~80% first-pass metabolism) necessitates continuous intravenous infusion, which allows for precise titration of systemic vasodilation [1]. While PGE2 may produce greater ductal dilation in preclinical models, PGE1 is the FDA-approved agent for this indication and is supported by decades of clinical experience [2]. The choice of PGE1 over PGE2 in this setting is often based on regulatory approval, established dosing protocols, and familiarity with its adverse effect profile.

Intracavernosal Therapy for Erectile Dysfunction

PGE1 (alprostadil) is a first-line intracavernosal agent for erectile dysfunction, with a success rate of approximately 65% in men who do not respond to oral PDE5 inhibitors [1]. Its rapid local metabolic inactivation (half-time ~8 min) minimizes systemic exposure and reduces the risk of priapism compared to papaverine [2]. This favorable local PK profile makes PGE1 the preferred agent for intracavernosal injection therapy, balancing efficacy with an improved safety margin.

Peripheral Arterial Disease and Ischemia-Reperfusion Injury

PGE1's vasodilatory and antiplatelet properties, combined with its tissue-protective effects, support its use in peripheral vascular disorders. In a rat hindlimb ischemia-reperfusion model, alprostadil (PGE1) demonstrated more prominent renal protective effects compared to iloprost (a PGI2 analog), significantly reducing renal medullary congestion, cytoplasmic swelling, and tubular dilatation scores [1]. This suggests that PGE1 may be preferentially selected over prostacyclin analogs when renal protection is a primary therapeutic goal in the context of ischemia-reperfusion injury.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for prostaglandin E1(1-)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.